

An In-depth Technical Guide to Methyl 2-amino-3-chlorobenzoate

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Compound of Interest

Compound Name: Methyl 2-amino-3-chlorobenzoate

Cat. No.: B1311992

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For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-3-chlorobenzoate is a crucial chemical intermediate, playing a significant role in the synthesis of various pharmaceuticals and agrochemicals.^{[1][2]} This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications, with a focus on data relevant to research and development professionals.

Core Chemical and Physical Properties

Methyl 2-amino-3-chlorobenzoate, with the CAS number 77820-58-7, is an organic compound derivative of benzoic acid.^{[2][3]} It typically appears as a white to off-white or light yellow crystalline powder or lump.^{[2][3][4]} Structurally, it is a halogenated and nitrogen-functionalized aromatic compound, containing a methyl ester, an amino group, and a chlorine atom on the benzene ring.^[3]

Quantitative Data Summary

The key physicochemical properties of **Methyl 2-amino-3-chlorobenzoate** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	185.61 g/mol	[2][5][6]
Molecular Formula	C ₈ H ₈ ClNO ₂	[2][7]
Melting Point	35-37°C	[2][7]
Boiling Point	273.8 ± 20.0 °C (Predicted)	[2][7]
Density	1.311 ± 0.06 g/cm ³ (Predicted)	[2][4]
pKa	0.25 ± 0.10 (Predicted)	[3][4]
CAS Number	77820-58-7	[2]

Experimental Protocols: Synthesis Methodologies

Several methods for the synthesis of **Methyl 2-amino-3-chlorobenzoate** have been documented. The selection of a specific protocol often depends on factors such as starting material availability, desired yield and purity, and scalability for industrial production.

Protocol 1: Esterification of 2-amino-3-chlorobenzoic acid

This common method involves the direct esterification of 2-amino-3-chlorobenzoic acid using a methylating agent.[1][8]

- Materials:
 - 2-amino-3-chlorobenzoic acid (0.175 mol)
 - Dimethylformamide (DMF) (150g)
 - Potassium carbonate (K₂CO₃) (0.125 mol)
 - Dimethyl sulfate ((CH₃)₂SO₄) (0.178 mol)
 - Water
- Procedure:

- In a 500mL reaction flask, dissolve 30g of 2-amino-3-chlorobenzoic acid and 17.3g of potassium carbonate in 150g of DMF at room temperature.[9]
- Cool the mixture to 10°C and stir for 30 minutes.[9]
- Slowly add 22.4g of dimethyl sulfate dropwise to the mixture.[9]
- After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 6 hours.[9]
- Pour the reaction mixture into 400mL of water to precipitate a white solid.[1]
- Stir the suspension for 1 hour, then collect the solid by filtration.[1]
- Wash the filter cake with water and dry to obtain **Methyl 2-amino-3-chlorobenzoate**. This protocol reports a yield of 95.0% and a purity of 97% (HPLC).[1][9]

Protocol 2: Reduction of Methyl 3-chloro-2-nitrobenzoate

This alternative synthesis route involves the reduction of a nitro-substituted precursor.[2][4]

- Materials:

- Methyl 3-chloro-2-nitrobenzoate (11.6 mmol)
- Iron powder (34.8 mmol)
- Ethanol/Acetic acid solution (1:1 ratio, 200 mL total)
- Ethyl acetate
- Water
- 1N Sodium hydroxide (aqueous)
- Brine
- Anhydrous magnesium sulfate

- Procedure:

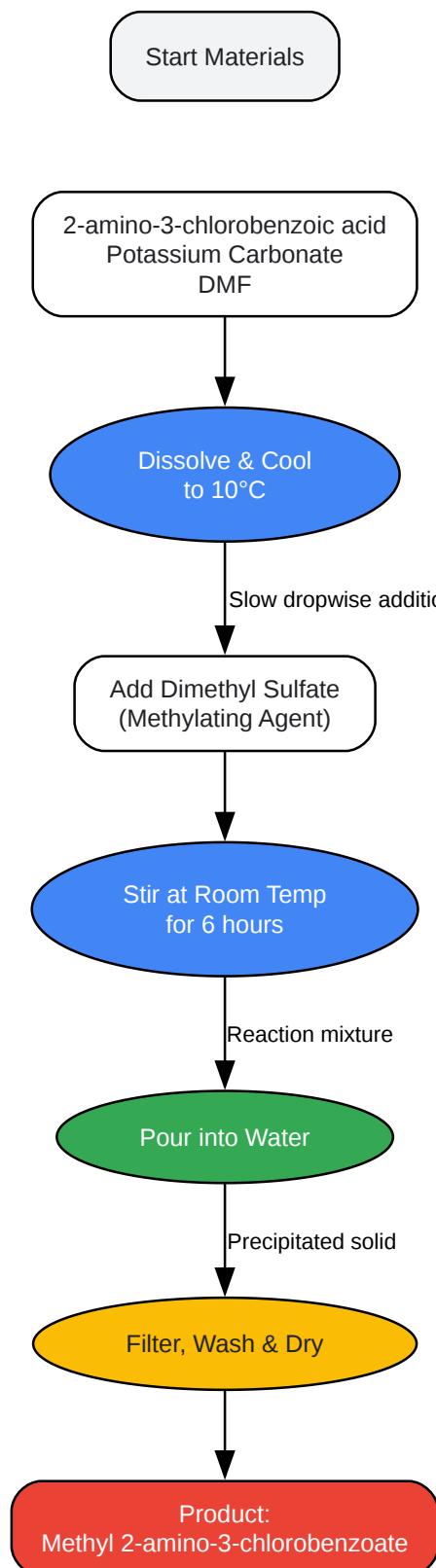
- To a solution of 2.5g of methyl 3-chloro-2-nitrobenzoate in 200 mL of ethanol/acetic acid, add 1.94g of iron powder at room temperature.[2][4]
- Reflux the suspension for 2 hours under a nitrogen atmosphere.[2][4]
- After the reaction is complete, cool the mixture to room temperature and partially remove the solvent using a rotary evaporator.[2][4]
- Partition the resulting residue between 300 mL of ethyl acetate and 200 mL of water.[2][4]
- Separate the organic phase and wash it sequentially with 50 mL of 1N aqueous sodium hydroxide and 50 mL of brine.[2][4]
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation to yield the product as a tan oily substance that solidifies upon standing. This method yields 1.7g (79%) of the target compound.[2][4]

Applications in Drug Development and Agrochemicals

Methyl 2-amino-3-chlorobenzoate serves as a key building block in organic synthesis.[10] It is an important intermediate in the production of various pharmaceuticals and is a critical component in synthesizing triazolopyrimidine sulfonamide herbicides.[1][8] Its structural features, including the amino and chloro groups, provide reactive sites for constructing more complex molecules, such as quinazolinone derivatives which have demonstrated biological activity.[11] The related compound, 2-amino-3-chlorobenzoic acid, has been investigated for its potential role in synthesizing peptide-drug conjugates and enhancing the stability of therapeutic peptides.[12]

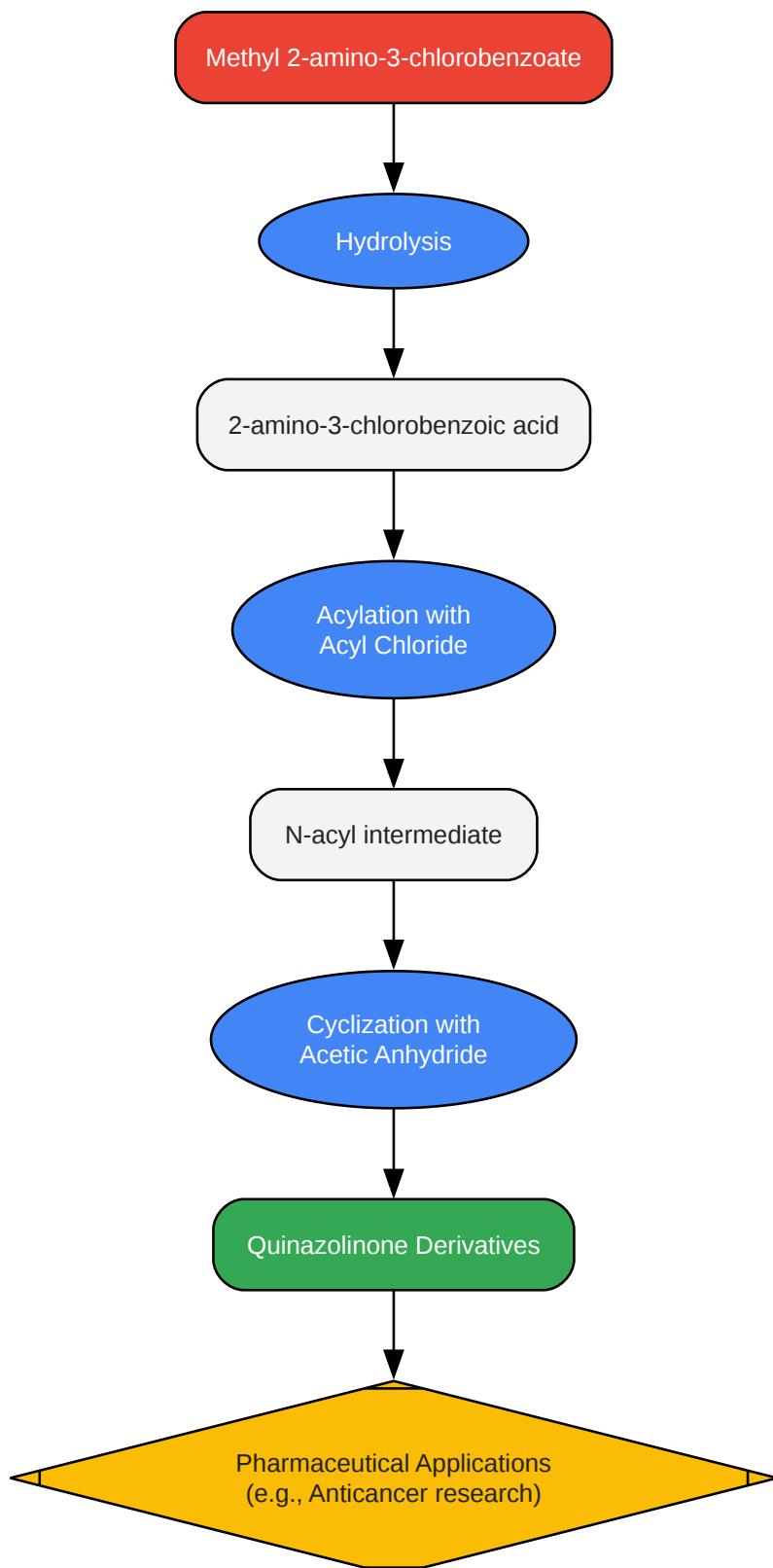
Logical and Experimental Workflow Visualization

The following diagrams illustrate the logical workflow for the synthesis of **Methyl 2-amino-3-chlorobenzoate** and a potential application pathway.



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Synthesis workflow via esterification of 2-amino-3-chlorobenzoic acid.



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